molecular formula C22H23N3O B2447465 N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylbutanamide CAS No. 1421476-79-0

N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylbutanamide

Cat. No. B2447465
M. Wt: 345.446
InChI Key: URTJCVJWCYDCMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylbutanamide” is a compound that belongs to the class of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles . This class of compounds has been identified as potent inhibitors of WDR5, a chromatin-regulatory scaffold protein overexpressed in various cancers . The compounds have been found to have dissociation constants less than 10 nM and micromolar cellular activity against an AML-leukemia cell line .


Synthesis Analysis

The synthesis of this class of compounds involves a structure-based design approach . The process involves the expansion of members of a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole fragment class . Nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles has been used to synthesize the corresponding 3-nitro derivatives .


Molecular Structure Analysis

The molecular structure of these compounds has been determined using X-ray diffraction . The resolution of the structure was found to be 1.88 Å .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles . This results in the formation of the corresponding 3-nitro derivatives .

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, such as imidazoles and pyrroles, are foundational in medicinal chemistry due to their diverse biological activities and therapeutic potentials. For instance, imidazole derivatives are noted for their roles in the synthesis of kinase inhibitors, with specific compounds leading to advancements in therapies for various diseases, including cancer. The synthesis and application of tri- and tetra-substituted imidazole scaffolds have been reviewed, highlighting their selective inhibition of p38 MAP kinase, which is crucial for inflammatory cytokine release, indicating significant therapeutic potential in inflammation and related conditions (Scior et al., 2011).

Organic Synthesis and Catalysis

In organic synthesis, heterocyclic N-oxide molecules, including those derived from pyridine and imidazole, have shown versatility as synthetic intermediates. Their applications range from forming metal complexes to designing catalysts for asymmetric synthesis. Such compounds have been instrumental in drug development and organic chemistry, indicating their importance in creating novel therapeutic agents and materials (Li et al., 2019).

Drug Development and Antimicrobial Activity

The development of new antimicrobial agents is a critical area of research, especially in the face of rising antibiotic resistance. Heterocyclic compounds have shown promise in this field, with ciclopirox olamine, a substituted pyridone that is not related to imidazoles, demonstrating broad-spectrum antimicrobial activity against a wide range of pathogens. Its efficacy in treating fungal infections highlights the potential of heterocyclic compounds in developing new antimicrobial therapies (Jue et al., 1985).

Antioxidant Activity Studies

The study of antioxidants in various applications, from food science to pharmacology, involves heterocyclic compounds due to their effective radical scavenging properties. Research into the antioxidant activity of these compounds, including methodologies for assessing their efficacy, provides insights into their potential health benefits and applications in preventing oxidative stress-related diseases (Munteanu & Apetrei, 2021).

Future Directions

The compounds represent starting points for the discovery of clinically useful WDR5 inhibitors for the treatment of cancer . Future research could focus on optimizing these compounds to increase their potency and selectivity, as well as evaluating their efficacy in preclinical and clinical studies.

properties

IUPAC Name

N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c1-2-19(16-8-4-3-5-9-16)22(26)24-18-11-6-10-17(14-18)20-15-23-21-12-7-13-25(20)21/h3-6,8-11,14-15,19H,2,7,12-13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTJCVJWCYDCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C3=CN=C4N3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.